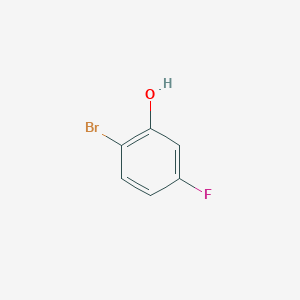

2-Bromo-5-fluorophenol

Overview

Description

2-Bromo-5-fluorophenol is a halogenated phenol compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and fluorine atoms on the phenolic ring makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

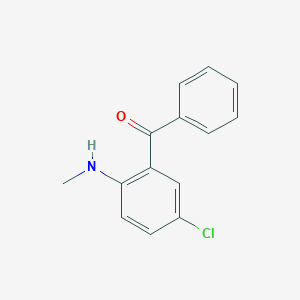

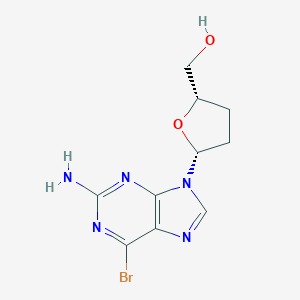

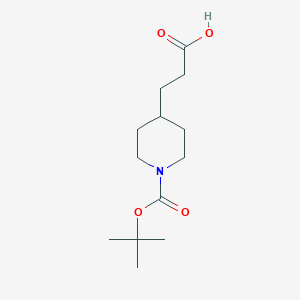

The synthesis of compounds related to 2-Bromo-5-fluorophenol has been explored in several studies. For instance, the synthesis of fluorenones was achieved through the photoinduced homolysis of 2-bromoarylketones followed by Pschorr cyclization, demonstrating the influence of substituents on the reactivity of the derived radicals . Additionally, 2-Bromo-5-fluorophenol itself has been used as a catalyst in the fluoroalkylation of alkenes and alkynes, showcasing its utility in light-promoted reactions . The radiosynthesis of 4-[18F]Fluorophenol from a related iodonium bromide compound also highlights the relevance of halogenated phenols in the preparation of radiopharmaceuticals .

Molecular Structure Analysis

The molecular structure of halogenated phenols, including those similar to 2-Bromo-5-fluorophenol, has been characterized using various spectroscopic techniques. For example, a Schiff-base molecule derived from a related compound was analyzed using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, providing insights into the electronic properties and molecular geometry .

Chemical Reactions Analysis

2-Bromo-5-fluorophenol and its derivatives participate in a range of chemical reactions. The fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst involves an electron donor-acceptor complex mechanism . Schiff base monomers derived from bromobenzaldehyde and aminophenols have been synthesized and further converted to polyphenol derivatives through oxidative polycondensation . Moreover, the synthesis of 2-amino-5-[18F]fluoropyridines via a radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate demonstrates the compound's role in complex chemical transformations .

Physical and Chemical Properties Analysis

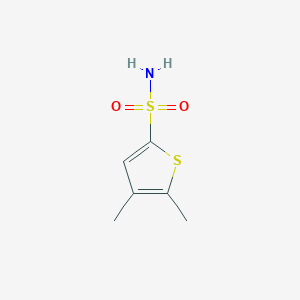

The physical and chemical properties of compounds related to 2-Bromo-5-fluorophenol have been extensively studied. Schiff base compounds derived from bromobenzaldehyde were characterized to determine their thermal, optical, electrochemical, and fluorescent properties . The synthesis and characterization of a Schiff-base molecule involving 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol provided insights into its vibrational frequencies, electronic properties, and molecular electrostatic potential . Additionally, the antioxidant and anticholinergic activities of bromophenol derivatives were investigated, revealing their potential biological activities .

Scientific Research Applications

- Chemical Synthesis

-

Pharmaceutical Research

-

Material Science and Engineering

-

Selective Ortho-Bromination

-

Research & Development

Safety And Hazards

2-Bromo-5-fluorophenol is considered hazardous. It is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

properties

IUPAC Name |

2-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVAOAVBKOVPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369179 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorophenol | |

CAS RN |

147460-41-1 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147460-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

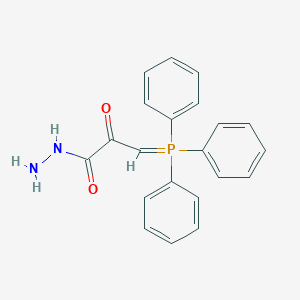

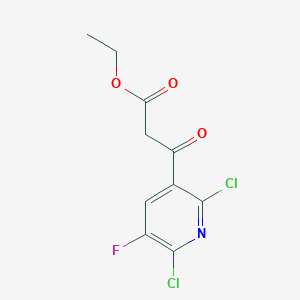

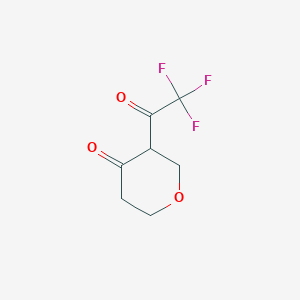

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)